1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl-
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Overview
Description
1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- is a derivative of naphthoquinone, a class of organic compounds characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring. This compound is known for its diverse biological activities and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-naphthoquinone derivatives, including 1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl-, typically involves halogenation and subsequent functional group modifications. For instance, halogen derivatives of 1,4-naphthoquinone can be synthesized using halogenating agents like bromochloromethane and potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale halogenation and purification processes to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, similar to hydrogen peroxide and superoxide radicals.
Reduction: It can be reduced to form different derivatives with altered biological activities.
Substitution: Halogenated naphthoquinones can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents like tin(II) chloride can be used to reduce naphthoquinones.
Substitution: Reagents like bromochloromethane and potassium carbonate are used for halogenation.
Major Products Formed: The major products formed from these reactions include various halogenated and hydroxylated derivatives of 1,4-naphthoquinone, each with unique biological activities .
Scientific Research Applications
1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- involves its properties as an oxidizing agent. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This mechanism is similar to that of hydrogen peroxide and superoxide radicals . The compound targets various molecular pathways, including those involved in redox regulation and apoptosis .
Comparison with Similar Compounds
2,3-Dichloro-1,4-naphthoquinone: Another halogenated naphthoquinone with similar biological activities.
2-Amino-3-chloro-1,4-naphthoquinone: A derivative with amino and chloro substituents, exhibiting unique biological properties.
Uniqueness: 1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other naphthoquinone derivatives .
Properties
CAS No. |
61103-09-1 |
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Molecular Formula |
C17H10Cl2O2 |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
2,3-dichloro-6-methyl-5-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H10Cl2O2/c1-9-7-8-11-13(12(9)10-5-3-2-4-6-10)17(21)15(19)14(18)16(11)20/h2-8H,1H3 |
InChI Key |
NTNNQMDYFWMBLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=C(C2=O)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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